molecular formula C17H12ClFN2OS2 B285370 N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide

N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide

Cat. No.: B285370
M. Wt: 378.9 g/mol
InChI Key: CXUISNPZDQXHJQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide is a complex organic compound that features a combination of aromatic rings, thiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty products. Researchers also explore its potential in catalysis and other chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications and to optimize its efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-4-nitrobenzenesulfonamide
  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-{3-chloro-4-[(3-fluorophenyl)sulfanyl]benzyl}cyclopropanamine

Uniqueness

Compared to similar compounds, N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide stands out due to its unique combination of functional groups. This structure allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications. Its specific arrangement of chlorophenyl, fluorophenyl, and thiazole groups provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H12ClFN2OS2

Molecular Weight

378.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H12ClFN2OS2/c18-12-2-1-3-14(8-12)20-16(22)10-24-17-21-15(9-23-17)11-4-6-13(19)7-5-11/h1-9H,10H2,(H,20,22)

InChI Key

CXUISNPZDQXHJQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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